Hallactone B

Description

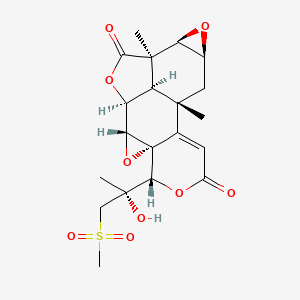

Hallactone B is a diterpenoid lactone isolated from the plant Podocarpus hallii (commonly known as Hall's totara), a species within the Podocarpaceae family. Its molecular formula is C₂₀H₂₄O₉S, distinguishing it by the presence of a sulfur atom, which is rare among diterpenoids . The compound crystallizes at a high melting point of 325–330°C, indicative of its structural stability . Hallactone B is primarily sourced from the bark and leaves of P. hallii, a plant traditionally used in indigenous medicinal practices.

Properties

CAS No. |

35470-59-8 |

|---|---|

Molecular Formula |

C20H24O9S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(1S,2R,4S,5R,10S,12S,14R,15R,18R)-5-[(2R)-2-hydroxy-1-methylsulfonylpropan-2-yl]-10,15-dimethyl-3,6,13,17-tetraoxahexacyclo[8.7.1.02,4.04,9.012,14.015,18]octadec-8-ene-7,16-dione |

InChI |

InChI=1S/C20H24O9S/c1-17-6-8-13(26-8)19(3)12(17)11(28-16(19)22)14-20(29-14)9(17)5-10(21)27-15(20)18(2,23)7-30(4,24)25/h5,8,11-15,23H,6-7H2,1-4H3/t8-,11-,12+,13-,14+,15+,17+,18-,19+,20-/m0/s1 |

InChI Key |

AVQGMZMZZORTNF-KTFIAZJISA-N |

SMILES |

CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)(=O)C)O)O5)OC4=O)C |

Isomeric SMILES |

C[C@]12C[C@H]3[C@H](O3)[C@]4([C@@H]1[C@@H]([C@@H]5[C@]6(C2=CC(=O)O[C@@H]6[C@](C)(CS(=O)(=O)C)O)O5)OC4=O)C |

Canonical SMILES |

CC12CC3C(O3)C4(C1C(C5C6(C2=CC(=O)OC6C(C)(CS(=O)(=O)C)O)O5)OC4=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for Hallactone B and Analogues

Hallactone A vs. Hallactone B

- Structural Differences : Hallactone B contains a sulfur atom and three additional oxygen atoms compared to Hallactone A (C₁₉H₂₂O₆). This sulfur incorporation may enhance metabolic stability or alter receptor binding .

- Thermal Stability : The higher melting point of Hallactone B (325–330°C vs. 266–268°C) suggests stronger intermolecular forces, likely due to polar functional groups like sulfonates or glycosides .

Halophilol A and Haloxyline A

- Functional Contrast: Halophilol A exhibits cytotoxicity against cancer cell lines, while Haloxyline A targets cholinesterases and fungal pathogens.

- Structural Divergence: Haloxyline A’s nitrogen-containing structure (C₂₇H₄₉NO₂) contrasts with Hallactone B’s sulfur-rich diterpenoid scaffold, reflecting divergent biosynthetic pathways .

Hamamelitannin

- Functional Similarity : Both Hamamelitannin and Hallactone B are linked to anti-inflammatory pathways, though Hamamelitannin’s mechanism (5-LOX inhibition) is well-characterized, whereas Hallactone B’s activity remains speculative .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic methods for isolating Hallactone B from complex natural matrices?

- Methodological Answer : Prioritize multi-step isolation protocols combining normal-phase silica gel chromatography (polarity-based separation) and reverse-phase HPLC (C18 columns, methanol/water gradients). Validate purity via NMR (¹H, ¹³C) and HRMS, ensuring absence of co-eluting isomers . For yield optimization, consider solvent systems like ethyl acetate/hexane for initial fractionation, followed by preparative TLC for secondary purification .

Q. How can the stereochemical configuration of Hallactone B be unambiguously determined?

- Methodological Answer : Combine X-ray crystallography (single-crystal analysis) with computational methods (DFT-based NMR chemical shift prediction). Compare experimental NOESY/ROESY correlations with simulated dihedral angles to resolve axial vs. equatorial substituent orientations. For challenging cases, employ Mosher’s esterification or chiral derivatization .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of Hallactone B?

- Methodological Answer : Design dose-response studies (0.1–100 µM) using cell viability assays (MTT, resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293). Include positive controls (e.g., doxorubicin) and validate results across ≥3 biological replicates. Ensure statistical rigor via ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for Hallactone B across cancer cell lines be systematically reconciled?

- Methodological Answer : Conduct meta-analysis of dose-response curves, stratifying by cell lineage (e.g., epithelial vs. mesenchymal), culture conditions (hypoxia/normoxia), and assay endpoints (apoptosis vs. necrosis). Use multivariate regression to identify confounding variables (e.g., P-glycoprotein expression, metabolic activation pathways). Cross-validate findings with transcriptomic profiling (RNA-seq) .

Q. What experimental strategies resolve discrepancies in reported binding affinities of Hallactone B to molecular targets (e.g., kinases)?

- Methodological Answer : Standardize assay conditions (buffer pH, ATP concentration, temperature) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Perform competition assays with known inhibitors (e.g., staurosporine) to validate specificity. Address false positives via counter-screening against unrelated targets (e.g., GPCRs) .

Q. How can the biosynthetic pathway of Hallactone B be elucidated using isotopic labeling and gene cluster analysis?

- Methodological Answer : Feed ¹³C-labeled precursors (e.g., acetate, mevalonate) to producing organisms (fungi/plants), then track incorporation via LC-MS/MS. Combine with genome mining (antiSMASH, BLASTp) to identify candidate PKS/NRPS clusters. Validate via heterologous expression in Aspergillus or S. cerevisiae .

Q. What computational models predict the pharmacokinetic properties of Hallactone B with minimal in vivo data?

- Methodological Answer : Use QSAR (quantitative structure-activity relationship) tools (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and BBB penetration. Cross-reference with molecular dynamics simulations (GROMACS) for membrane permeability. Validate predictions via ex vivo intestinal perfusion models .

Contradiction Analysis & Reproducibility

Q. Why do oxidative degradation profiles of Hallactone B vary across stability studies?

- Methodological Answer : Standardize stress testing conditions (ICH Q1A guidelines): pH (1.2–6.8), temperature (40–60°C), and oxidizers (H₂O₂ concentration). Monitor degradation via UPLC-PDA at multiple timepoints. Identify degradation products via LC-HRMS/MS and compare fragmentation patterns to published spectra .

Q. How can batch-to-batch variability in Hallactone B synthesis impact pharmacological reproducibility?

- Methodological Answer : Implement QC protocols: NMR purity >95%, residual solvent limits (ICH Q3C), and chiral HPLC enantiomeric excess (>98%). Use DOE (design of experiments) to optimize reaction parameters (catalyst loading, temperature). Share raw spectral data in supplementary materials for independent verification .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.